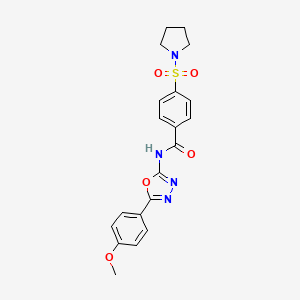

![molecular formula C20H20N2O5S B2452182 Methyl 2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate CAS No. 898438-53-4](/img/structure/B2452182.png)

Methyl 2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate is a useful research compound. Its molecular formula is C20H20N2O5S and its molecular weight is 400.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1. Chemical Structure and Properties

- The compound exhibits distinct chemical properties due to its structure, as shown by similar compounds like methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, which is an acaricide with specific orientations of its side chains forming intramolecular hydrogen bonds (Kimura & Hourai, 2005).

2. Solvent Influence on Regioselectivity

- Research on similar compounds such as methyl (3R,4aS,10aR)-6-methoxy-1-methyl-3-(phenylsulfinyl)-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylates indicates the impact of solvents like toluene and acetic acid on the regioselectivity of their elimination reactions (Bänziger, Klein, & Rihs, 2002).

3. Cyclization Reactions

- Compounds with similar structures undergo cyclization reactions in the presence of bases, forming specific anilides, regardless of the base strength (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

4. Biological Activities of Sulfonamide Hybrids

- Sulfonamides, including those with structures similar to the compound , are significant in pharmacology, showing activities like antibacterial and anti-neuropathic pain (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

5. Neuroprotective Effects

- Analogous compounds like 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline show neuroprotective effects against cerebral ischemia, highlighting potential medical applications (Sheardown, Nielsen, Hansen, Jacobsen, & Honoré, 1990).

6. Reactivity and Intermediate Formation

- Similar compounds, such as quinol esters and sulfonamides, have been studied for their reactivity and potential as intermediates in chemical reactions, though not specifically generating oxenium ions (Novak et al., 2007).

7. Tautomerism and Spectral Studies

- Research on acyl and N-oxide derivatives of similar compounds highlights their tautomerism capabilities and spectral characteristics, relevant in chemical analysis (Elina, Tsyrul'nikova, Peresleni, & Sheinker, 1966).

8. Catalysis in Asymmetric Hydrogenation

- Ligands derived from similar quinoxaline compounds have been used in catalyzing asymmetric hydrogenation, demonstrating utility in organic synthesis (Imamoto et al., 2012).

9. Synthesis of Novel Compounds

- Research includes synthesizing novel compounds from derivatives of similar structures, exploring their potential in various chemical applications (Şener, Genc, Tozlu, & Şener, 2004).

10. Carbonic Anhydrase Inhibitor Studies

- Similar sulfonamide-quinoline derivatives have been evaluated as carbonic anhydrase inhibitors, indicating potential pharmacological applications (Al-Sanea et al., 2019).

Mécanisme D'action

Target of Action

The primary target of Methyl 2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate is the histone lysine methyltransferase EZH2 . EZH2 plays a crucial role in cancer aggressiveness, metastasis, and prognosis .

Mode of Action

This compound interacts with EZH2, inhibiting its function . The structure-activity relationship study shows that steric hindrance is important for the activity against EZH2 . This interaction leads to changes in the methylation status of histones, which can alter gene expression and cellular functions .

Biochemical Pathways

The inhibition of EZH2 affects the histone methylation pathways , leading to changes in gene expression . This can have downstream effects on various cellular processes, including cell cycle regulation, apoptosis, and DNA repair .

Pharmacokinetics

The compound’s potency against ezh2 suggests that it may have good bioavailability .

Result of Action

The inhibition of EZH2 by this compound leads to a decrease in global H3K27me3 levels in certain lymphoma cells . This can result in cell cycle arrest in the G0/G1 phase . These molecular and cellular effects can contribute to the compound’s potential anti-cancer effects .

Propriétés

IUPAC Name |

methyl 2-[(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)sulfonylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5S/c1-27-20(24)16-6-2-3-7-17(16)21-28(25,26)15-11-13-5-4-10-22-18(23)9-8-14(12-15)19(13)22/h2-3,6-7,11-12,21H,4-5,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRMGSGZXSWMZJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-3-N-(propan-2-yl)-1H-pyrazole-3,5-diamine](/img/structure/B2452106.png)

![8-(2-((4-ethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2452107.png)

![2-Chloro-N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B2452109.png)

![(E)-2-amino-1-((3-ethoxy-4-hydroxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2452117.png)

![3-(N-benzylacetamido)-N-[cyano(thiophen-3-yl)methyl]propanamide](/img/structure/B2452120.png)

![N-[2-[2-[2-[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide](/img/structure/B2452121.png)